molecular formula C8H14O4 B2808718 2-[(4-Methyloxan-4-yl)oxy]acetic acid CAS No. 2137550-82-2

2-[(4-Methyloxan-4-yl)oxy]acetic acid

Cat. No.: B2808718
CAS No.: 2137550-82-2
M. Wt: 174.196
InChI Key: JFSRPVOILYKDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methyloxan-4-yl)oxy]acetic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol . It is also known by its IUPAC name, 2-((4-methyltetrahydro-2H-pyran-4-yl)oxy)acetic acid . This compound is characterized by the presence of a methyloxan ring and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

2-[(4-Methyloxan-4-yl)oxy]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyloxan-4-yl)oxy]acetic acid typically involves the reaction of 4-methyltetrahydro-2H-pyran-4-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyran ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyloxan-4-yl)oxy]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Methyloxan-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methyltetrahydro-2H-pyran-4-yl)oxy]propanoic acid
  • 2-[(4-Methyloxan-4-yl)oxy]butanoic acid
  • 2-[(4-Methyloxan-4-yl)oxy]pentanoic acid

Uniqueness

2-[(4-Methyloxan-4-yl)oxy]acetic acid is unique due to its specific structural features, such as the methyloxan ring and the acetic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(4-methyloxan-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(12-6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSRPVOILYKDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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